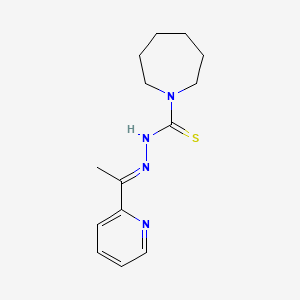

Thiosemicarbazone H

説明

特性

CAS番号 |

71555-41-4 |

|---|---|

分子式 |

C14H20N4S |

分子量 |

276.4 g/mol |

IUPAC名 |

N-[(E)-1-pyridin-2-ylethylideneamino]azepane-1-carbothioamide |

InChI |

InChI=1S/C14H20N4S/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,17,19)/b16-12+ |

InChIキー |

LYIUREYWAKPINL-FOWTUZBSSA-N |

SMILES |

CC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |

異性体SMILES |

C/C(=N\NC(=S)N1CCCCCC1)/C2=CC=CC=N2 |

正規SMILES |

CC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |

他のCAS番号 |

71555-41-4 |

同義語 |

azacycloheptane-1-thiocarboxylic acid 2-(1-(2-pyridyl)ethylidene) hydrazide thiosemicarbazone H |

製品の起源 |

United States |

科学的研究の応用

Antibacterial Properties

Thiosemicarbazone derivatives have demonstrated promising antibacterial activities against various Gram-positive and Gram-negative bacteria. Recent studies have synthesized several thiosemicarbazone derivatives, revealing that certain compounds exhibit strong antibacterial effects. For instance, compound L1 showed a minimum inhibitory concentration (MIC) of 10 mg/L against Bacillus cereus, indicating its potential as a new antibiotic agent .

Table 1: Antibacterial Activity of Thiosemicarbazone Derivatives

| Compound | Bacteria Targeted | MIC (mg/L) |

|---|---|---|

| L1 | Bacillus cereus | 10 |

| L2 | Staphylococcus aureus | 15 |

| L3 | Escherichia coli | 20 |

Anticancer Applications

Thiosemicarbazones have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA replication and interference with cellular signaling pathways. For example, studies on A549 lung cancer cells indicated that certain thiosemicarbazone derivatives exhibited significant cytotoxic effects, with some compounds showing lower IC50 values than established chemotherapeutics like Imatinib .

Table 2: Cytotoxicity of Thiosemicarbazone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3b | C6 glioma | 10.59 |

| 3m | MCF7 breast | 7.02 |

| L4 | A549 lung | 8.5 |

Antioxidant Activity

The antioxidant properties of thiosemicarbazones are also noteworthy. Several derivatives have been shown to possess significant radical scavenging activity, surpassing standard antioxidants like Trolox in various assays . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Table 3: Antioxidant Activity of Thiosemicarbazone Derivatives

| Compound | Assay Type | Activity (IC50) |

|---|---|---|

| L1 | DPPH | 15 μg/mL |

| L2 | ABTS | 12 μg/mL |

| L3 | ORAC-FL | 10 μg/mL |

Antifungal Applications

Thiosemicarbazones also exhibit antifungal activity against various pathogenic fungi. Their mechanism typically involves disrupting fungal cell membranes and inhibiting protein synthesis . This makes them potential candidates for developing antifungal therapies.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of thiosemicarbazone derivatives against Candida albicans and Aspergillus niger. The results indicated that certain compounds inhibited fungal growth effectively at low concentrations, showcasing their potential as antifungal agents .

化学反応の分析

Key Spectral Data for H-Series Thiosemicarbazones:

| Compound | IR Peaks (cm⁻¹) | (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| H1Ni | 3078 (N–H), 1616 (C=N) | 11.71 (N–NH), 8.94 (CH=N), 2.27 (CH₃) | 189 |

| H4Cu | 3241 (N–H), 1503 (C=S) | 8.29 (CH=N), 7.11–7.82 (Ar–H) | 187 |

| Data sourced from . |

Protonation and Catalytic Activity in Hydrogen Evolution

Nickel and copper complexes of thiosemicarbazone H exhibit redox-active behavior in hydrogen evolution reactions (HER).

Mechanistic Pathways :

-

Two-Proton Mechanism :

-

Protonation at distal N atoms (N) followed by H–H bond formation via tunneling.

-

Energy barrier: .

-

-

Three-Proton Mechanism :

-

Sequential protonation at N and adjacent N sites.

-

Rate-limiting step: H–H tunneling ().

-

Catalytic Performance:

| Catalyst | Substrate | Conversion (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|

| H3Ni | p-Bromoacetophenone | 99 | 100,000 | 583 |

| H4Cu | Iodobenzene | 87 | 14,000 | 220 |

| Data from . |

Functionalization Reactions

This compound derivatives undergo post-synthetic modifications for applications in drug design and materials science:

Coordination with Transition Metals

Covalent Conjugation

-

Azide-Alkyne Click Chemistry :

Thermogravimetric Analysis (TGA)

Thermal decomposition profiles reveal stability trends:

| Compound | Decomposition Steps (°C) | Residual Mass (%) |

|---|---|---|

| H1Ni | 192, 285, 420 | 9.0 |

| H4Cu | 187, 310, 435 | 55.7 |

| Data from . |

類似化合物との比較

Comparison of Thiosemicarbazone Derivatives

Coordination Chemistry and Metal Complexes

Thiosemicarbazones act as N,S-donor ligands, forming stable complexes with d-block metals. Their coordination behavior varies with substituents:

Key Insight : Metal coordination amplifies bioactivity by stabilizing the ligand conformation and enabling redox-active mechanisms. For example, Cu(II) complexes generate reactive oxygen species (ROS), triggering apoptosis in cancer cells .

Pharmacological Comparison with Semicarbazones

Unlike semicarbazones (which contain an oxygen atom in the carbonyl group), thiosemicarbazones feature sulfur, conferring distinct advantages:

Key Insight : The sulfur atom in thiosemicarbazones enhances lipophilicity and redox activity, making them superior in metal-based therapeutics and multitarget drug design .

準備方法

Condensation with Aldehydes

The most widely reported method involves refluxing equimolar quantities of thiosemicarbazide and an aldehyde in ethanol or methanol. For example, 4-(1-adamantyl)-3-thiosemicarbazide was condensed with substituted benzaldehydes in methanol under acetic acid catalysis to yield adamantane-bearing thiosemicarbazones with yields ranging from 65% to 85%. Similarly, terephthalaldehyde was reacted with thiosemicarbazide derivatives in ethanol to synthesize bis(thiosemicarbazones), though yields varied significantly depending on substituents (e.g., 63% for compound 5a ).

Ketone-Based Syntheses

Ketones generally exhibit lower reactivity compared to aldehydes due to steric hindrance. In one protocol, acetophenone derivatives were condensed with thiosemicarbazides in isopropyl alcohol under reflux, requiring extended reaction times (4–6 hours) to achieve moderate yields (55–70%). The steric bulk of adamantane-containing ketones further reduced reaction efficiency, necessitating optimization of solvent polarity and catalyst concentration.

Detailed Methodologies for Thiosemicarbazone H Preparation

Solvent-Mediated Synthesis

Protocol A (Ethanol/Acetic Acid System):

-

Reagents: Thiosemicarbazide (1 equiv), aldehyde/ketone (1 equiv), glacial acetic acid (3 drops), absolute ethanol (50 mL).

-

Procedure: The reactants are refluxed for 2–4 hours, followed by cooling to room temperature. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

Yield Optimization:

Protocol B (Toluene-Azeotropic Dehydration):

Developed for industrial-scale synthesis, this method uses toluene to remove water via azeotropic distillation, driving the reaction to completion. A mixture of hydrazine hydrate, ammonium thiocyanate, and sulfuric acid (pH 6–7) is refluxed with toluene, achieving yields >85%.

Solid-Phase Synthesis

Protocol C (Solvent-Free Grinding):

-

Reagents: Hydrazine hydrate, sulfuric acid, ammonium thiocyanate (2:1:2 molar ratio).

-

Procedure: Components are ground into a homogeneous mixture and baked at 105°C for 5 hours. The crude product is washed with sodium bicarbonate and recrystallized.

-

Advantages: Eliminates organic solvents, reducing environmental impact. Yields (~80%) are slightly lower than solvent-based methods but suitable for large batches.

Structural Modifications and Their Impact on Synthesis

Sugar-Based Thiosemicarbazones

Acetylated sugar derivatives, such as peracetylated galactoside, were conjugated to thiosemicarbazones to enhance solubility and bioactivity. The synthesis involved protecting hydroxyl groups via acetylation prior to condensation, achieving a potent rhodesain inhibitor (IC50 = 1.2 μM). Removal of the thiosemicarbazone moiety or substitution with semicarbazone abolished activity, underscoring the importance of the sulfur atom in target binding.

Bis(Thiosemicarbazones)

Bifunctional derivatives were synthesized using terephthalaldehyde as a linker. Reaction with two equivalents of thiosemicarbazide in ethanol yielded symmetric bis(thiosemicarbazones) with antioxidant activity (IC50 = 3.81–29.05 μM). Electron-donating substituents on the thiosemicarbazide improved radical scavenging, while bulky groups reduced efficacy.

Catalytic and Reaction Condition Optimization

Acid Catalysts

Glacial acetic acid is the standard catalyst, but alternatives like HCl or H2SO4 have been explored. In adamantane-thiosemicarbazone synthesis, acetic acid provided superior regioselectivity compared to mineral acids, which promoted side reactions.

Temperature and Time

-

Aldehyde Condensations: Optimal at 78°C (ethanol reflux) for 2 hours.

-

Ketone Condensations: Require higher temperatures (80–85°C) and longer durations (4–6 hours).

Industrial-Scale Production Techniques

Patent-Based Methods

The CN1186069A patent outlines two scalable processes:

Quality Control

-

Melting Points: Used to assess purity (e.g., 181–183°C for thiosemicarbazide).

-

Spectroscopic Validation: IR and NMR ensure correct imine (C=N) and thioamide (C=S) group formation.

Challenges and Limitations

Byproduct Formation

Side products, such as hydrazones or thioureas, arise from incomplete condensation or over-acidification. Chromatographic purification is often necessary for pharmaceutical-grade compounds.

Solvent Toxicity

Toluene, while effective in azeotropic methods, poses health risks. Substitutes like cyclopentyl methyl ether (CPME) are being investigated but remain cost-prohibitive.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing thiosemicarbazone derivatives, and how do reaction parameters influence yield?

- Methodology : Thiosemicarbazones are typically synthesized via condensation between a carbonyl compound (e.g., aldehyde/ketone) and thiosemicarbazide. Key parameters include solvent polarity (e.g., ethanol, methanol), reaction time (2–24 hours), and temperature (room temperature to reflux). For example, refluxing in ethanol for 6–8 hours achieves yields of 70–90% for hydrazinobenzaldehyde derivatives .

- Data Consideration : Monitor reaction progress via TLC and characterize products using elemental analysis and melting points. Adjust stoichiometry (1:1 to 1:2 molar ratios) to optimize purity .

Q. Which spectroscopic techniques are critical for confirming thiosemicarbazone structure and purity?

- Methodology :

- IR Spectroscopy : Detect ν(N–H) stretches (3100–3400 cm⁻¹) and ν(C=S) bands (750–850 cm⁻¹) to confirm thiosemicarbazone formation .

- NMR : Use NMR to identify imine (CH=N) protons (δ 8.0–8.5 ppm) and NMR for C=S signals (δ 175–185 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. How do researchers screen thiosemicarbazones for preliminary biological activity?

- Methodology :

- Anticancer Assays : Use MTT assays on cell lines (e.g., MCF-7, HL-60) to measure IC₅₀ values. Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis/necrosis .

- Antimicrobial Screening : Perform MIC tests against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus epidermidis) strains. Copper(II) complexes often show enhanced activity due to metal-ligand synergism .

Advanced Research Questions

Q. How can computational models resolve contradictions in structure-activity relationships (SAR) of thiosemicarbazones?

- Methodology :

- QSPR Modeling : Train models on experimental datasets (e.g., IC₅₀, logP) to predict bioactivity. Use descriptors like Hammett constants (σ) for substituent effects .

- Docking Studies : Simulate ligand-receptor interactions (e.g., with topoisomerase II or bacterial enzymes) to rationalize divergent activity trends. For instance, electron-withdrawing groups (–Cl, –Br) enhance Gram-negative targeting by altering membrane permeability .

Q. What experimental design principles address variability in metal complex stability and bioactivity?

- Methodology :

- Coordination Chemistry : Optimize metal-to-ligand ratios (1:1 or 1:2) to stabilize complexes. For Cu(II)/Ni(II) complexes, confirm geometry (square planar vs. octahedral) via UV-Vis (d-d transitions) and magnetic susceptibility .

- Stability Constants : Use potentiometric titrations to determine logK values. Compare with computational predictions (e.g., SwissDock) .

Q. How do substituent electronic effects modulate thiosemicarbazone redox behavior and cytotoxicity?

- Methodology :

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials. Electron-donating groups (e.g., –OCH₃) lower oxidation potentials, enhancing pro-oxidant activity in cancer cells .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in treated cells. Correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies validate the selectivity of thiosemicarbazones for cancerous vs. non-cancerous cells?

- Methodology :

- Comparative Cytotoxicity : Test compounds on paired cell lines (e.g., MCF-7 vs. MCF-10A). Use transcriptomics to identify differentially expressed genes (e.g., p53, Bcl-2) .

- Metal Chelation Studies : Pre-treat cells with deferoxamine (an iron chelator) to assess if activity is metal-dependent. Cu(II) complexes often exploit the "metal shuttle" effect in tumors .

Methodological Resources

- Synthesis & Characterization : Refer to Table 1 in for reaction conditions and for spectroscopic benchmarks.

- Computational Tools : SwissDock , QikProp , and AutoDock Vina for modeling.

- Biological Assays : Standardize protocols per for reproducibility.

Note: Avoid commercial sources (e.g., AldrichCPR ) for academic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。